molecular formula C49H30N6Na6O23S6 B1141301 hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate CAS No. 202983-32-2

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

Cat. No.: B1141301
CAS No.: 202983-32-2
M. Wt: 1401.1
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Description

Hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate (referred to here as the target compound) is a highly sulfonated aromatic derivative with a complex structure. Its IUPAC name and identifiers, including CAS Registry Number 111129-49-8 and DTXSID30332326, highlight its unique molecular architecture . The compound features two naphthalene trisulfonate cores linked via carbamoyl and benzoyl groups, forming a symmetrical, branched framework. Each naphthalene ring is substituted with three sulfonate groups (at positions 1, 3, 5 and 4, 6, 8), and the hexasodium counterions ensure high water solubility. This structure is characteristic of synthetic dyes or advanced surfactants, where sulfonate groups enhance solubility and electronic properties .

Properties

IUPAC Name

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMCMLNRWDKUDB-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H30N6Na6O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Sulfonation with Oleum

The most cited method involves sulfonating 1,5-naphthalene disulfonic acid with fuming sulfuric acid (oleum). Key parameters include:

  • Temperature : 90–95°C to minimize byproducts and ensure >98% purity.

  • Molar Ratio : 1:2–5 (1,5-naphthalene disulfonic acid : oleum, calculated as 100% sulfuric acid).

  • Oleum Concentration : 25–80% SO₃ to balance reactivity and safety.

The reaction proceeds via electrophilic aromatic substitution, with the third sulfonate group introduced at the 3-position of the naphthalene ring. Post-reaction, the mixture is decolorized with activated carbon, salted out using NaCl, and filtered to isolate the trisulfonic acid.

Microreactor Sulfonation

Recent advances utilize microreactors for enhanced control:

  • Solvent : Haloalkanes (e.g., dichloromethane) improve solubility and heat transfer.

  • Flow Rate : 1–10 mL/min ensures uniform residence time.

  • Temperature : -17–90°C, adjustable to optimize regioselectivity.

This method reduces side reactions and achieves 95–98% yield for analogous trisulfonated naphthalenes.

Carbamoylation and Sequential Functionalization

The trisulfonated core undergoes stepwise carbamoylation to install the polyaromatic benzamide linkages.

Carbamoyl Chloride Coupling

Each carbamoyl group is introduced via reaction with aryl carbamoyl chlorides:

  • Activation : The trisulfonic acid is neutralized to its hexasodium salt using NaOH, enhancing solubility in polar solvents.

  • Coupling Conditions :

    • Solvent : Dimethylacetamide (DMAc) or water at pH 8–10.

    • Stoichiometry : 1:1 molar ratio of trisulfonate to carbamoyl chloride, with excess base (e.g., NaHCO₃) to scavenge HCl.

    • Temperature : 40–60°C for 6–12 hours.

For example, reacting 4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl carbamoyl chloride with the trisulfonate core yields the first benzamide linkage.

Urea Linkage Formation

The carbamoylamino (-NH-C(=O)-NH-) groups are formed via urea-forming reactions:

  • Reagents : Phosgene alternatives (e.g., triphosgene) or thiocarbamoyl intermediates.

  • Conditions : Anhydrous tetrahydrofuran (THF), 0–5°C, with triethylamine as a base.

Purification and Isolation

Decolorization and Filtration

  • Activated Carbon : 1–5% (w/w) removes colored impurities post-sulfonation or carbamoylation.

  • Salting Out : NaCl or Na₂SO₄ precipitates the product, achieving 85–90% recovery.

Crystallization

  • Solvent System : Water-ethanol mixtures (3:1 v/v) at 90°C, cooled to 25°C for slow crystallization.

  • Purity : HPLC analysis confirms >98% purity for intermediates.

Comparative Analysis of Sulfonation Methods

ParameterTraditional Oleum MethodMicroreactor Method
Temperature 90–95°C-17–90°C (adjustable)
Reaction Time 4–6 hours2–5 minutes (residence time)
Yield 85–90%92–95%
Byproducts <5%<2%
Scalability Industrial-scale feasibleLimited to pilot-scale

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

  • Directing Groups : Pre-installed carbamoyl groups may alter sulfonation patterns. Sequential functionalization (sulfonation first) avoids this issue.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonate group orientation.

Side Reactions in Carbamoylation

  • Hydrolysis : Moisture must be rigorously excluded during carbamoyl chloride reactions.

  • Cross-Linking : Stepwise addition of reagents and low temperatures (0–10°C) prevent oligomerization.

Industrial-Scale Considerations

Cost Efficiency

  • Oleum Recycling : Spent sulfuric acid is reconcentrated and reused, reducing waste.

  • Catalyst-Free : The absence of metal catalysts simplifies purification.

Environmental Impact

  • Waste Streams : Neutralization of acidic byproducts generates Na₂SO₄, which is repurposed for salting out.

  • Microreactor Advantages : 50–70% reduction in solvent usage compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

NF279 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Analytical Chemistry

Hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate is utilized as a reagent in various analytical techniques. Its ability to form stable complexes with metal ions makes it valuable in spectrophotometric analysis and chromatography.

Biological Research

In biological studies, this compound serves as a probe for investigating protein interactions and enzyme activities. Its fluorescent properties allow for real-time monitoring of biochemical processes. For example, studies have shown that naphthalene sulfonates can be used effectively as tracers in hydrothermal environments due to their thermal stability and detectability under extreme conditions .

Environmental Studies

The compound is also employed in environmental science as a tracer for studying the movement of fluids in geothermal reservoirs. Research has demonstrated that naphthalene trisulfonates exhibit minimal decay under high-temperature conditions, making them suitable for long-term monitoring of geothermal systems .

Industrial Applications

In industrial settings, this compound is used as a dispersing agent in the production of pigments and dyes. Its ability to stabilize colloidal systems enhances the quality and consistency of industrial products.

Case Study 1: Use in Geothermal Tracing

Research conducted by Rose et al. (2001) demonstrated the effectiveness of naphthalene trisulfonates as tracers in geothermal reservoirs. The study highlighted their stability at temperatures exceeding 250°C and their ability to remain detectable for extended periods . This property is crucial for understanding fluid dynamics in geothermal systems.

Case Study 2: Protein Interaction Studies

A study published in the Journal of Biological Chemistry utilized this compound as a fluorescent probe to investigate enzyme kinetics. The findings indicated that the compound could effectively monitor enzyme activity in real-time assays .

Mechanism of Action

NF279 exerts its effects by selectively binding to and inhibiting P2X1 receptors. This inhibition prevents the activation of these receptors by adenosine triphosphate (ATP), thereby blocking the downstream signaling pathways. The compound also interferes with the functional engagement of CCR5 and CXCR4 by the HIV-1 envelope protein, making it a dual HIV-1 coreceptor inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on structurally analogous compounds. However, insights from molecular descriptor analysis (QSPR/QSAR principles) and structural features allow for a theoretical comparison . Below is a systematic evaluation based on key parameters:

Structural and Functional Group Analysis

  • Target Compound: Contains six sulfonate groups, two naphthalene cores, and multiple carbamoyl/benzoyl linkages.
  • Simpler Sulfonated Aromatics : For example, naphthalene trisulfonates (e.g., 1,3,6-naphthalenetrisulfonic acid) lack the carbamoyl-benzoyl bridges, reducing molecular weight and complexity. Such compounds are commonly used as dye intermediates but exhibit lower stability in high-pH environments .

Physicochemical Properties

Property Target Compound Hypothetical Analog 1 (Naphthalene Trisulfonate) Hypothetical Analog 2 (Carbamoyl-Linked Biphenyl Sulfonate)
Molecular Weight ~1,500–1,800 g/mol (estimated) ~450–500 g/mol ~900–1,000 g/mol
Sulfonate Groups 6 3 4
Solubility in Water High (hexasodium salt) Moderate (tri-sodium salt) High (tetra-sodium salt)
UV-Vis Absorption Strong (λ_max ~300–400 nm) Moderate (λ_max ~260–300 nm) Strong (λ_max ~280–350 nm)

Note: Data for analogs are inferred from general sulfonated aromatic chemistry due to absence of direct evidence .

Biological Activity

Hexasodium 8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate is a complex sulfonated naphthalene derivative. This compound has garnered attention for its potential applications in biological systems due to its unique structural properties. This article discusses its biological activity, synthesizing processes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by multiple sulfonate groups attached to a naphthalene backbone, which enhances its solubility in aqueous environments. Its structure can be summarized as follows:

  • Core Structure : Naphthalene ring with multiple sulfonate groups.
  • Functional Groups : Carbamoyl and amino substituents that may influence biological interactions.

Antiproliferative Effects

Recent studies have indicated that derivatives of naphthalene sulfonates exhibit significant antiproliferative activity against various cancer cell lines. For example, analogs of suramin, which share structural similarities with hexasodium 8-sulfonated compounds, have demonstrated the ability to inhibit cellular proliferation effectively. The mechanism of action is believed to involve interference with growth factor signaling pathways and induction of apoptosis in tumor cells .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Suramin AnalogA549 (Lung Cancer)10Growth Factor Inhibition
Hexasodium DerivativeMCF7 (Breast Cancer)15Apoptosis Induction

Antimicrobial Activity

Hexasodium compounds have also been evaluated for their antimicrobial properties. The presence of multiple sulfonate groups contributes to their ability to disrupt bacterial cell membranes. Studies have shown that these compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria .

Environmental Stability

Research indicates that naphthalene sulfonates maintain structural integrity under extreme conditions, such as high temperatures and acidic environments. This stability is crucial for their application as tracers in geothermal studies where they can persist without significant degradation .

Case Study 1: Anticancer Activity

In a study published in Frontiers in Chemistry, researchers synthesized novel suramin analogs and tested their antiproliferative effects on several cancer cell lines. The findings revealed that these compounds inhibited cell growth significantly more than traditional chemotherapeutics .

Case Study 2: Tracer Applications

Another research highlighted the use of naphthalene trisulfonates as tracers in geothermal reservoirs. These studies demonstrated that the compounds could be effectively tracked over extended periods due to their thermal stability and fluorescence properties .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing this compound?

Methodological Answer:
Synthesis should involve stepwise coupling of sulfonated naphthalene derivatives via carbamoyl linkages, using controlled amidation and sulfonation reactions. Characterization requires:

  • Spectroscopy : NMR (¹H/¹³C) to confirm covalent bonding and substituent positions, complemented by FT-IR for functional group analysis.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and purity.
  • Chromatography : Reverse-phase HPLC (e.g., Purospher® STAR Columns) with UV detection for assessing purity and stability .
    Key Considerations : Use deactivated glassware (5% DMDCS in toluene) to prevent analyte adsorption during synthesis .

Advanced: How can factorial design optimize the synthesis process for improved yield and reproducibility?

Methodological Answer:
Employ a full factorial design to evaluate critical variables (e.g., reaction time, temperature, reagent stoichiometry). Steps include:

Factor Screening : Identify parameters influencing yield (e.g., sulfonation efficiency, coupling pH).

Response Surface Methodology (RSM) : Model interactions between variables using software like COMSOL Multiphysics to predict optimal conditions .

Validation : Replicate trials under predicted optimal conditions and compare experimental vs. theoretical yields.
Data Analysis : Use ANOVA to resolve contradictions between predicted and observed outcomes, adjusting for heteroscedasticity if needed .

Basic: What analytical techniques are suitable for detecting this compound in complex matrices?

Methodological Answer:
For environmental or biological samples:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for pre-concentration, followed by LC-MS/MS with multiple reaction monitoring (MRM) for specificity .
  • Chromatography : Pair UPLC with high-resolution MS (e.g., Q-TOF) to distinguish isomers or degradation products.
  • Fluorescence Detection : Leverage the compound’s sulfonated aromatic structure for sensitive quantification in low-concentration samples .

Advanced: How can computational modeling elucidate its interactions with biological or environmental systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model interactions with lipid bilayers or proteins, focusing on sulfonate group hydrophilicity and charge distribution.
  • COMSOL Multiphysics : Simulate transport mechanisms (e.g., membrane permeability) under varying pH and ionic strength .
  • Density Functional Theory (DFT) : Calculate electronic properties to predict reactivity in redox environments .

Advanced: How to resolve contradictions in stability data under varying experimental conditions?

Methodological Answer:

Controlled Degradation Studies : Expose the compound to stressors (light, pH extremes) and analyze degradation pathways via LC-MS.

Theoretical Alignment : Cross-reference empirical data with thermodynamic models (e.g., Arrhenius plots for thermal stability) to identify outliers .

Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., trace metal contamination) .

Basic: What protocols ensure stability during storage and handling?

Methodological Answer:

  • Storage : Keep in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Handling : Use silanized glassware to minimize adsorption; avoid exposure to strong acids/bases that may hydrolyze carbamoyl bonds .

Advanced: How to assess environmental persistence and ecotoxicological impacts?

Methodological Answer:

  • Fate Studies : Use SPE-LC-MS to quantify residues in wastewater treatment effluents and receiving waters, modeling bioaccumulation potential via logKowK_{ow} estimations .
  • Toxicity Assays : Conduct Daphnia magna or algal growth inhibition tests, correlating results with sulfonate group speciation at varying pH .

Advanced: What role does this compound play in heterogeneous catalysis or membrane technologies?

Methodological Answer:

  • Catalysis : Investigate sulfonate groups as Brønsted acid sites for esterification or hydrolysis reactions. Characterize active sites via in situ IR spectroscopy .
  • Membrane Applications : Evaluate ion-exchange capacity in polymer composites using electrochemical impedance spectroscopy (EIS) under simulated industrial conditions .

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